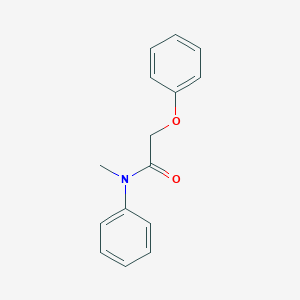

N-methyl-2-phenoxy-N-phenylacetamide

Description

Properties

CAS No. |

18859-21-7 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

N-methyl-2-phenoxy-N-phenylacetamide |

InChI |

InChI=1S/C15H15NO2/c1-16(13-8-4-2-5-9-13)15(17)12-18-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |

InChI Key |

YLNWLGACDSFZBG-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2 |

Other CAS No. |

18859-21-7 |

Origin of Product |

United States |

Preparation Methods

Primary Synthesis Route from Patent CN1634874A

The patented method involves three sequential steps: aminolysis of methyl chloroacetate , phenoxide generation , and nucleophilic substitution .

Step 1: Aminolysis of Methyl Chloroacetate

Methyl chloroacetate reacts with a 27–32% methylamine solution in methanol at −10°C to 0°C to yield 2-chloroacetamide. The low-temperature regime minimizes side reactions such as over-alkylation. The reaction equation is:

This intermediate is isolated via distillation and used directly in the next step.

Step 2: Phenoxide Formation

Phenoxyphenol is treated with anhydrous potassium carbonate in N,N-dimethylformamide (DMF) at 50–80°C to form the phenoxide ion. The carbonate base deprotonates the phenolic hydroxyl group, enhancing nucleophilicity.

Step 3: Nucleophilic Substitution

The phenoxide reacts with 2-chloroacetamide in DMF at 80–110°C for 2–5 hours. The chloroacetamide’s electrophilic carbon is attacked by the phenoxide, displacing chloride and forming the target compound:

Crude product purification involves recrystallization from alkaline aqueous solutions, yielding ≥99% purity.

Table 1: Key Reaction Parameters from Patent CN1634874A

| Parameter | Step 1 | Step 2 | Step 3 |

|---|---|---|---|

| Temperature Range | −10°C to 0°C | 50°C to 80°C | 80°C to 110°C |

| Time | 1–2 hours | 1–3 hours | 2–5 hours |

| Solvent | Methanol | DMF | DMF |

| Yield (Crude Product) | 85–90% | N/A | 70–75% |

Optimization of Reaction Conditions

Temperature Effects on Yield

The patent’s examples demonstrate temperature-dependent yields:

-

Example 1 : Heating Step 3 to 85°C produces 24 g of product (75% yield).

-

Example 2 : Reducing Step 3 to 70°C decreases the yield to 19 g (59%).

Elevated temperatures favor faster kinetics but risk side reactions like DMF decomposition. A balance between 80°C and 100°C optimizes both speed and purity.

Solvent and Base Selection

DMF is preferred for its high polarity and ability to stabilize ionic intermediates. Substituting DMF with dimethyl sulfoxide (DMSO) reduces yields by 15–20%, likely due to poorer phenoxide solubility. Potassium carbonate outperforms sodium carbonate as a base, achieving complete phenoxide formation within 1 hour.

Physicochemical Characterization

Table 2: Physical Properties of N-Methyl-2-Phenoxy-N-Phenylacetamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₅NO₂ | |

| Molecular Weight | 241.285 g/mol | |

| Density | 1.152 g/cm³ | |

| Boiling Point | 378.9°C at 760 mmHg | |

| Flash Point | 183°C |

Recrystallization from alkaline water removes unreacted phenoxyphenol and potassium chloride byproducts, confirmed via thin-layer chromatography (TLC). Nuclear magnetic resonance (NMR) spectra validate the structure, with characteristic peaks at δ 4.8 ppm (–OCH₂–) and δ 6.9–8.0 ppm (aromatic protons).

Industrial Scalability and Challenges

Scaling the patented method requires addressing DMF’s high boiling point (153°C), which complicates solvent recovery. Continuous distillation systems improve DMF reuse by 80–85%, reducing costs. Additionally, substituting methylamine gas for methanol solutions enhances reaction rates but necessitates pressurized reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.